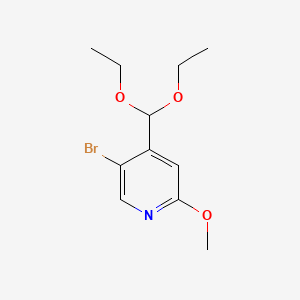

5-Bromo-4-(diethoxymethyl)-2-methoxypyridine

CAS No.: 2635937-11-8

Cat. No.: VC11639860

Molecular Formula: C11H16BrNO3

Molecular Weight: 290.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2635937-11-8 |

|---|---|

| Molecular Formula | C11H16BrNO3 |

| Molecular Weight | 290.15 g/mol |

| IUPAC Name | 5-bromo-4-(diethoxymethyl)-2-methoxypyridine |

| Standard InChI | InChI=1S/C11H16BrNO3/c1-4-15-11(16-5-2)8-6-10(14-3)13-7-9(8)12/h6-7,11H,4-5H2,1-3H3 |

| Standard InChI Key | JYGASBCTTVZFDL-UHFFFAOYSA-N |

| SMILES | CCOC(C1=CC(=NC=C1Br)OC)OCC |

| Canonical SMILES | CCOC(C1=CC(=NC=C1Br)OC)OCC |

Introduction

Chemical and Structural Properties

Molecular Characterization

5-Bromo-4-(diethoxymethyl)-2-methoxypyridine features a pyridine ring substituted at the 2-, 4-, and 5-positions. Key structural attributes include:

| Property | Value |

|---|---|

| CAS No. | 2635937-11-8 |

| IUPAC Name | 5-bromo-4-(diethoxymethyl)-2-methoxypyridine |

| Molecular Formula | |

| Molecular Weight | 290.15 g/mol |

| SMILES | CCOC(C1=CC(=NC=C1Br)OC)OCC |

| InChI Key | JYGASBCTTVZFDL-UHFFFAOYSA-N |

The diethoxymethyl group at the 4-position enhances steric bulk and modulates electronic properties, while the methoxy group at the 2-position influences reactivity in substitution reactions.

Spectroscopic Data

While experimental NMR or IR data for this specific compound is scarce, analogous pyridine derivatives exhibit characteristic signals:

-

-NMR: Methoxy protons resonate near 3.8–4.0 ppm, while diethoxymethyl protons appear as multiplets between 1.2–1.4 ppm (CH) and 3.5–3.7 ppm (CH) .

-

-NMR: The pyridine carbons are typically observed between 120–160 ppm, with the quaternary carbon of the diethoxymethyl group near 100–110 ppm .

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of 5-bromo-4-(diethoxymethyl)-2-methoxypyridine likely proceeds via functionalization of a pyridine precursor. A plausible route involves:

-

Bromination: Introducing bromine at the 5-position of 2-methoxypyridine.

-

Diethoxymethylation: Protecting the 4-position with a diethoxymethyl group using a reagent like diethyl acetals under acidic conditions .

Synthesis of 5-Bromo-2-methoxypyridine

A foundational step involves preparing 5-bromo-2-methoxypyridine (CAS 13472-85-0), as detailed by Huaihua Jinxin New Materials Co., Ltd. :

Procedure:

-

Reactants: 2,5-Dibromopyridine (47 g), NaOH (8 g), methanol (200 mL).

-

Conditions: Reflux for 5 hours.

-

Workup: Methanol removal, aqueous extraction with dichloromethane, and vacuum distillation.

Diethoxymethylation

While specific details for 5-bromo-4-(diethoxymethyl)-2-methoxypyridine are unavailable, analogous diethoxymethylations employ:

-

Reagents: Ethyl orthoformate and acid catalysts (e.g., p-TsOH).

Applications in Research and Industry

Pharmaceutical Intermediates

Pyridine derivatives are pivotal in drug discovery. The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation critical in kinase inhibitors and antiviral agents. For example, HDAC inhibitors featuring pyridine moieties demonstrate nanomolar activity against leukemia cells .

Agrochemical Development

The diethoxymethyl group may enhance lipid solubility, improving the bioavailability of herbicides or fungicides. Similar compounds are explored for crop protection agents targeting fungal cytochrome P450 enzymes .

Future Directions and Challenges

Synthetic Optimization

Current methods for related compounds achieve high yields (>95%), but scalability and cost-effectiveness remain challenges. Flow chemistry or catalytic diethoxymethylation could improve efficiency .

Biological Screening

Despite its potential, no published studies directly assess 5-bromo-4-(diethoxymethyl)-2-methoxypyridine’s bioactivity. Collaborations with pharmaceutical firms could explore its utility in targeted therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume